![molecular formula C15H18FNO4S B6506643 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide CAS No. 1421457-50-2](/img/structure/B6506643.png)
4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide
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Description
“4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C15H18FNO4S . It has an average mass of 327.371 Da and a monoisotopic mass of 327.094055 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a fluoro group, a methyl group, and a sulfonamide group . The sulfonamide nitrogen is further substituted with a methoxyethyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 442.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 70.0±3.0 kJ/mol and a flash point of 221.5±31.5 °C . The compound has a refractive index of 1.545 and a molar refractivity of 81.6±0.4 cm³ . It has 5 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Organic Synthesis and Catalysis
- Suzuki–Miyaura Coupling : Investigate its utility as a boron reagent in Suzuki–Miyaura cross-coupling reactions . This method is essential for constructing carbon–carbon bonds in organic synthesis.
Chemoinformatics and Computational Chemistry
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properties
IUPAC Name |
4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-12-9-14(3-4-15(12)16)22(18,19)17(6-8-20-2)10-13-5-7-21-11-13/h3-5,7,9,11H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJTBSZJZPEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
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